Curculigoside B

Description

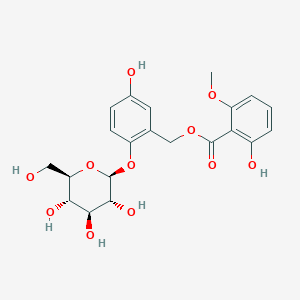

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxy-6-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O11/c1-29-14-4-2-3-12(24)16(14)20(28)30-9-10-7-11(23)5-6-13(10)31-21-19(27)18(26)17(25)15(8-22)32-21/h2-7,15,17-19,21-27H,8-9H2,1H3/t15-,17-,18+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZYHORWVKHYCQ-PEVLUNPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1C(=O)OCC2=C(C=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162478 | |

| Record name | Curculigoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143601-09-6 | |

| Record name | Curculigoside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143601096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Curculigoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Curculigoside B chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curculigoside B, a prominent phenolic glycoside isolated from the rhizomes of Curculigo orchioides, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a particular focus on its antiosteoporotic and antioxidant effects. Detailed experimental protocols for key biological assays are provided, and the underlying molecular mechanisms involving critical signaling pathways are elucidated through structured diagrams. This document aims to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a phenolic glycoside characterized by a substituted benzyl benzoate core attached to a β-D-glucopyranosyl moiety.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₄O₁₁ | [1] |

| Molecular Weight | 452.41 g/mol | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (≥ 50 mg/mL), Methanol, Ethanol, Pyridine | |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Table 2: Spectroscopic Data of this compound (Predicted/Reported)

| Spectroscopic Technique | Data |

| ¹H-NMR | Signals corresponding to aromatic protons, a methoxy group, a benzylic methylene group, and a glucose moiety are expected. |

| ¹³C-NMR | Signals for aromatic carbons, a methoxy carbon, a benzylic methylene carbon, and carbons of the glucose unit are expected. |

| IR (Infrared) Spectroscopy | Characteristic peaks for hydroxyl (-OH), aromatic (C=C), and ester (C=O) functional groups are anticipated. |

| Mass Spectrometry (MS) | Expected [M+H]⁺ at m/z 453.1397. Fragmentation would likely involve the loss of the glucose moiety and cleavage of the ester bond. |

Biological Activities and Pharmacological Properties

This compound exhibits a range of biological activities, with its antiosteoporotic and antioxidant properties being the most extensively studied.

Antiosteoporotic Activity

This compound has demonstrated significant potential in the management of osteoporosis by modulating the balance between bone formation and resorption.

-

Stimulation of Osteoblast Proliferation and Differentiation: this compound enhances the proliferation of osteoblasts, the cells responsible for bone formation.[2] It also promotes their differentiation, as evidenced by increased activity of alkaline phosphatase (ALP), an early marker of osteogenesis, and enhanced mineralization.

-

Inhibition of Osteoclastogenesis and Bone Resorption: The compound effectively decreases the formation of osteoclasts, the cells that resorb bone tissue.[2] This is accompanied by a reduction in the activity of tartrate-resistant acid phosphatase (TRAP), a key enzyme in osteoclasts, and a decrease in the area of bone resorption pits.[2]

Antioxidant Activity

This compound possesses potent antioxidant properties, enabling it to scavenge free radicals and mitigate oxidative stress, a contributing factor to various chronic diseases, including osteoporosis.

Table 3: In Vitro Antioxidant Activity of this compound

| Assay | IC₅₀ Value |

| DPPH Radical Scavenging Activity | 50 µg/mL |

| Superoxide Radical Scavenging Activity | 86 µg/mL |

Molecular Mechanisms and Signaling Pathways

The pharmacological effects of this compound are mediated through the modulation of several key signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for osteoblast differentiation and bone formation. This compound has been shown to activate this pathway, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it promotes the expression of osteogenic genes.

Caption: this compound activates the Wnt/β-catenin signaling pathway.

RANKL/RANK/OPG Signaling Pathway

The balance between receptor activator of nuclear factor-κB ligand (RANKL) and osteoprotegerin (OPG) is critical for regulating osteoclast activity. This compound has been observed to decrease the expression of RANKL and increase the expression of OPG, thereby inhibiting osteoclast differentiation and bone resorption.

Caption: this compound modulates the RANKL/RANK/OPG signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is involved in cell survival, proliferation, and differentiation. This compound activates this pathway in osteoblasts, contributing to their enhanced proliferation and differentiation.

Caption: this compound activates the PI3K/Akt signaling pathway.

Nrf2/NF-κB Signaling Pathway

The Nrf2 pathway is a major regulator of the antioxidant response, while the NF-κB pathway is involved in inflammation and osteoclastogenesis. This compound has been shown to activate the Nrf2 pathway, leading to the expression of antioxidant enzymes, and to inhibit the NF-κB pathway, thereby reducing inflammation and osteoclast formation.

Caption: this compound modulates the Nrf2 and NF-κB signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.

Osteoblast Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow:

References

A Technical Guide to the Sourcing and Isolation of Curculigoside B from Curculigo orchioides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curculigo orchioides Gaertn., a perennial herb belonging to the Amaryllidaceae family, has a long history of use in traditional medicine systems, particularly in Ayurveda and Traditional Chinese Medicine.[1][2] Commonly known as "Kali Musli," this plant is recognized for a wide range of pharmacological properties, including antioxidant, anti-inflammatory, anti-osteoporosis, and immunomodulatory effects.[1][2][3][4] A significant portion of its therapeutic potential is attributed to its rich phytochemical composition, which includes phenolic glycosides, saponins, and polysaccharides.[1][2] Among these, Curculigoside B, a chlorophenolic glucoside, has garnered considerable scientific interest. This technical guide provides an in-depth overview of the sourcing of this compound from Curculigo orchioides and detailed methodologies for its extraction, isolation, and purification.

Source and Distribution of this compound

This compound is primarily isolated from the rhizomes of Curculigo orchioides.[1] The concentration of this and other bioactive compounds, such as Orcinol-β-D-glucoside, can vary significantly depending on the geographical location of the plant.[3] For instance, studies have shown that the content of Orcinol-β-D-glucoside in C. orchioides rhizomes can range from 1.27 to 9.16 mg/g, with variations attributed to different collection sites.[3]

Experimental Protocols for Isolation and Purification

The isolation of this compound from Curculigo orchioides rhizomes involves a multi-step process encompassing extraction, preliminary purification, and fine separation. High-Speed Counter-Current Chromatography (HSCCC) has emerged as a particularly effective technique for the preparative isolation and separation of this compound.[5]

Raw Material Preparation and Extraction

Objective: To extract crude glycosides, including this compound, from the dried rhizomes of Curculigo orchioides.

Methodology:

-

Pulverization: Dried rhizomes of Curculigo orchioides are pulverized into a fine powder (approximately 100-120 mesh).[6]

-

Soxhlet Extraction: The powdered rhizome material is subjected to Soxhlet extraction. While various solvents can be used, 100% methanol has been shown to yield higher quantities of phenolic glucosides compared to 70% ethanol.[3] Alternatively, reflux extraction with ethyl acetate can be employed.[6]

-

Solvent Evaporation: The resulting extract is concentrated under reduced pressure to remove the solvent, yielding a crude extract or paste.[5][6]

Preliminary Purification using Macroporous Resin

Objective: To enrich the crude extract with the target compounds, Curculigoside and this compound, by removing interfering substances.

Methodology:

-

Resin Column Preparation: A glass column is packed with D101 macroporous resin.[5]

-

Sample Loading: The crude extract is redissolved in water and loaded onto the prepared resin column.[5]

-

Elution:

-

Fraction Collection and Pooling: Elution fractions are collected and monitored by High-Performance Liquid Chromatography (HPLC). Fractions containing Curculigoside and this compound are pooled and evaporated to dryness.[5]

High-Speed Counter-Current Chromatography (HSCCC) for Final Separation

Objective: To achieve high-purity separation of this compound from the enriched extract.

Methodology:

-

Two-Phase Solvent System Preparation: A two-phase solvent system composed of ethyl acetate-ethanol-water at a volume ratio of 5:1:5 (v/v/v) is prepared and thoroughly equilibrated. The lower phase is used as the mobile phase.[5]

-

Sample Preparation: The dried, purified extract from the macroporous resin step is dissolved in the lower phase of the solvent system.[5]

-

HSCCC Operation:

-

The HSCCC apparatus is set up with the selected solvent system.

-

The sample solution is injected into the column.

-

The separation is performed at a flow rate of 2.0 ml/min, a revolution speed of 800 rpm, and a temperature of 30°C.[5]

-

-

Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify those containing pure this compound.[5]

Quantitative Data Summary

The following tables summarize the quantitative data related to the isolation and purification of this compound.

Table 1: Yield and Purity of this compound from HSCCC [5]

| Parameter | Value |

| Starting Material (Crude Extract) | 300 mg |

| Final Yield of this compound | 14.5 mg |

| Purity of this compound (by HPLC) | 96.5% |

| Recovery Rate | 91.6% |

Table 2: Optimized HSCCC Parameters for this compound Isolation [5]

| Parameter | Optimized Condition |

| Two-Phase Solvent System | Ethyl acetate–ethanol–water (5:1:5, v/v/v) |

| Mobile Phase | Lower phase |

| Flow Rate | 2.0 ml/min |

| Revolution Speed | 800 rpm |

| Temperature | 30°C |

Visualizing the Experimental Workflow and Signaling Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the key steps in the isolation and purification of this compound from Curculigo orchioides.

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathways Modulated by Curculigoside

Curculigoside, a related phenolic glucoside also found in Curculigo orchioides, has been shown to exert its biological effects through various signaling pathways. While specific pathways for this compound are less detailed in the provided search results, the activity of Curculigoside provides a valuable reference. Curculigoside has been reported to influence the JAK/STAT/NF-κB signaling pathway, which is crucial in inflammatory responses.[7] It has also been shown to prevent excess-iron-induced bone loss by inhibiting the phosphorylation of the Akt-FoxO1 pathway.[8]

The diagram below represents a simplified model of the JAK/STAT/NF-κB signaling pathway, which Curculigoside has been shown to modulate.

Caption: Modulation of the JAK/STAT/NF-κB pathway by Curculigoside.

Conclusion

The isolation of this compound from Curculigo orchioides is a well-documented process that can be efficiently achieved through a combination of solvent extraction, macroporous resin chromatography, and High-Speed Counter-Current Chromatography. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to obtain high-purity this compound for further pharmacological investigation and potential therapeutic applications. The elucidation of its interactions with key signaling pathways, such as the JAK/STAT/NF-κB system, underscores its potential as a lead compound for the development of novel anti-inflammatory and immunomodulatory agents.

References

- 1. japsonline.com [japsonline.com]

- 2. [PDF] Phytochemistry and pharmacology of Curculigo orchioides Gaertn: A review | Semantic Scholar [semanticscholar.org]

- 3. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - Reports of Biochemistry and Molecular Biology [rbmb.net]

- 5. tautobiotech.com [tautobiotech.com]

- 6. CN104592322A - Method for extracting and separating curculigoside from curculigo gaertn plants - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Phytochemistry and Pharmacological Activity of Plants of Genus Curculigo: An Updated Review Since 2013 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Mechanisms of Action of Curculigoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro mechanisms of action of Curculigoside B, a phenolic glycoside isolated from Curculigo orchioides. The document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways and workflows.

Core Mechanisms of Action: An Overview

This compound has demonstrated significant therapeutic potential in vitro, primarily through its influence on cellular signaling pathways related to bone health, oxidative stress, and tissue regeneration. Its core mechanisms include the promotion of osteogenesis, antioxidant and neuroprotective effects, and anti-aging properties through enzyme inhibition.

Promotion of Osteogenesis via the PI3K/Akt Signaling Pathway

This compound has been shown to induce the osteogenic differentiation of adipose-derived stem cells (ADSCs), suggesting its potential in treating conditions like osteoporosis.[1] The primary mechanism identified is the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, and differentiation.

Upon treatment, this compound enhances the phosphorylation of Akt, a central kinase in this pathway.[1] Activated Akt (p-Akt) then promotes the expression of key osteogenic transcription factors such as Runt-related transcription factor 2 (RUNX2) and Osterix, as well as alkaline phosphatase (ALP), a crucial enzyme for bone mineralization.[1] The activity of this compound can be attenuated by PI3K inhibitors like LY294002, confirming the pathway's central role.[1]

Quantitative Data: Osteogenic Differentiation

| Cell Line | Treatment | Concentration | Outcome | Result | Reference |

| ADSCs | Curculigoside | 5 µmol/L | Cell Viability (48h) | No cytotoxicity observed | [1] |

| ADSCs | Curculigoside | 5 µmol/L | ALP Activity | Significantly increased vs. control | [1] |

| ADSCs | Curculigoside | 5 µmol/L | Alizarin Red S Staining | Increased calcium deposition | [1] |

| ADSCs | Curculigoside | 5 µmol/L | p-Akt/Akt Ratio | Significantly increased | [1] |

| ADSCs | Curculigoside + LY294002 | 5 µmol/L + Inhibitor | Osteogenic Markers | Upregulation reversed | [1] |

Experimental Protocols

-

Cell Viability (CCK-8 Assay): [1]

-

Adipose-derived stem cells (ADSCs) are seeded in 96-well plates.

-

Cells are treated with various concentrations of Curculigoside (0, 1, 2.5, 5, 10, and 20 µmol/L) for 24, 48, and 72 hours.

-

At each time point, Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated.

-

The absorbance is measured at 450 nm using a microplate reader to determine cell viability.

-

-

Alkaline Phosphatase (ALP) Activity: [1]

-

ADSCs are cultured in osteogenic induction medium with or without 5 µmol/L Curculigoside.

-

After a set period, cells are lysed.

-

The cell lysate is incubated with an ALP substrate solution.

-

The reaction is stopped, and the absorbance is measured to quantify ALP activity, normalized to total protein content.

-

-

Alizarin Red S (ARS) Staining for Mineralization: [1]

-

ADSCs are cultured in osteogenic induction medium with or without 5 µmol/L Curculigoside for several weeks.

-

Cells are fixed with 4% paraformaldehyde.

-

The fixed cells are stained with 1% Alizarin Red S solution (pH 4.2) to visualize calcium deposits.

-

The stained nodules are imaged, and the stain can be extracted for quantification by measuring absorbance.

-

-

Western Blot Analysis: [1]

-

Treated cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against total Akt, p-Akt, RUNX2, Osterix, and ALP.

-

After washing, the membrane is incubated with a secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) system, and band densities are quantified.

-

Antioxidant and Neuroprotective Effects via the Nrf-2/NQO-1 Pathway

Curculigoside demonstrates significant antioxidant and neuroprotective properties, primarily by modulating the Nrf-2/NQO-1 signaling pathway.[2] This pathway is a key cellular defense mechanism against oxidative stress. In a model of hydrogen peroxide (H₂O₂)-induced oxidative stress in PC12 cells, Curculigoside treatment was shown to upregulate the expression of Nuclear factor erythroid 2-related factor 2 (Nrf-2) and its downstream target, NAD(P)H quinone dehydrogenase 1 (NQO-1).[2]

This activation leads to a reduction in intracellular Reactive Oxygen Species (ROS) and an increase in Glutathione (GSH), a major cellular antioxidant.[2] Consequently, Curculigoside protects cells from oxidative damage and reduces apoptosis, as evidenced by a decrease in the percentage of Annexin V/PI positive cells.[2]

Quantitative Data: Antioxidant and Anti-Apoptotic Effects

| Cell Line | Treatment | Concentration | Outcome | Result | Reference |

| PC12 | H₂O₂ | 300 µM | Cell Viability | Reduced to ~50% | [2] |

| PC12 | Curculigoside | 1, 3, 10 µM | Cell Viability | No significant cytotoxicity | [2] |

| PC12 | H₂O₂ + Curculigoside | 300 µM + 3 µM | ROS Levels | Significantly reduced vs. H₂O₂ alone | [2] |

| PC12 | H₂O₂ + Curculigoside | 300 µM + 3 µM | GSH Levels | Significantly increased vs. H₂O₂ alone | [2] |

| PC12 | H₂O₂ | 300 µM | Apoptosis Rate | Significantly increased vs. control | [2] |

| PC12 | H₂O₂ + Curculigoside | 300 µM + 3 µM | Apoptosis Rate | Significantly reversed | [2] |

Experimental Protocols

-

Oxidative Stress Induction: [2]

-

PC12 cells are seeded and cultured.

-

To induce oxidative stress, cells are treated with 300 µM hydrogen peroxide (H₂O₂) for 24 hours.

-

For protection studies, cells are pre-treated with Curculigoside (e.g., 3 µM) for 2 hours before co-incubation with H₂O₂.

-

-

Intracellular ROS Assay (DCFH-DA): [2]

-

Treated cells are washed with PBS.

-

Cells are incubated with DCFH-DA reagent in serum-free medium.

-

After incubation, cells are washed again to remove excess probe.

-

Fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microscope or plate reader.

-

-

Apoptosis Assay (Annexin V/PI Staining): [2]

-

Treated cells are harvested and washed with cold PBS.

-

Cells are resuspended in binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

After incubation in the dark for 15 minutes, the cells are analyzed by flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.

-

Anti-Aging Effects: Elastase Inhibition

Curculigoside has also been identified as a promising agent for anti-aging applications due to its ability to inhibit elastase. Elastase is an enzyme that breaks down elastin, a key protein responsible for the elasticity of skin and other tissues. The degradation of elastin contributes to the formation of wrinkles and loss of skin firmness. In vitro assays have demonstrated that extracts containing Curculigoside can effectively inhibit elastase activity.

Quantitative Data: Elastase Inhibition

| Extract Source | Active Compound | Assay | IC₅₀ Value | Reference |

| Curculigo latifolia Root Ethanol Extract | Curculigoside | Elastase Inhibition | 9.79 µg/mL (for antioxidant activity) | [3] |

(Note: Specific IC₅₀ for elastase inhibition by purified this compound was not available in the provided results, but its presence in active extracts is confirmed.[3])

Experimental Protocol: Elastase Inhibition Assay[3]

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., Tris-HCl buffer).

-

In a 96-well plate, add the test solution at various concentrations.

-

Add Tris-HCl buffer (pH 8.0) to each well.

-

Add porcine pancreatic elastase solution (e.g., 0.22 U/mL) to the wells and incubate at 25°C for 20 minutes.

-

Initiate the reaction by adding the substrate N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA).

-

Monitor the release of p-nitroaniline by measuring the absorbance at 410 nm over time using a microplate reader.

-

Calculate the percentage of elastase inhibition for each concentration and determine the IC₅₀ value.

General Experimental Workflow

The in vitro investigation of this compound typically follows a structured workflow, beginning with cytotoxicity assessments to determine safe and effective concentrations, followed by specific functional and mechanistic assays.

This guide summarizes the key in vitro mechanisms of this compound, providing a foundation for further research and development. The compound's ability to modulate the PI3K/Akt and Nrf-2/NQO-1 pathways underscores its potential as a multi-target therapeutic agent for bone disorders, neurodegenerative diseases, and age-related conditions.

References

- 1. Curculigoside promotes osteogenic differentiation of ADSCs to prevent ovariectomized-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curculigoside Regulates Apoptosis and Oxidative Stress Against Spinal Cord Injury by Modulating the Nrf-2/NQO-1 Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemical composition, antioxidant, in vitro and in silico studies of active compounds of Curculigo latifolia extracts as promising elastase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Curculigoside B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curculigoside B, a phenolic glycoside identified in the medicinal plant Curculigo orchioides, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, total chemical synthesis, and biological activities of this compound. Detailed experimental protocols for its isolation and synthesis are presented, alongside tabulated quantitative data for yields, purity, and biological efficacy. Furthermore, key signaling pathways modulated by this compound are illustrated to provide a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug development.

Discovery and Isolation

This compound was first isolated from the rhizomes of Curculigo orchioides, a plant with a long history of use in traditional medicine.[1] The initial discovery involved the chromatographic separation of extracts from the plant, followed by spectroscopic analysis to elucidate the structure of the novel compound.

Isolation from Curculigo orchioides

A highly efficient method for the preparative isolation of this compound from the crude extract of Curculigo orchioides utilizes high-speed counter-current chromatography (HSCCC).[2] This technique allows for the separation of this compound from other structurally similar compounds, such as Curculigoside.

Experimental Protocol: Isolation of this compound by HSCCC [2]

-

Crude Extract Preparation:

-

The dried and powdered rhizomes of Curculigo orchioides are extracted with a suitable solvent, such as 70% ethanol in water.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then subjected to preliminary purification using macroporous resin column chromatography. The column is first washed with water, and the target compounds are then eluted with 30% aqueous ethanol.

-

-

HSCCC Separation:

-

Two-Phase Solvent System: A two-phase solvent system composed of ethyl acetate–ethanol–water (5:1:5, v/v/v) is prepared and thoroughly equilibrated at room temperature. The lower phase is used as the mobile phase.

-

Sample Preparation: The semi-purified crude extract is dissolved in the lower phase of the solvent system.

-

HSCCC Operation:

-

The HSCCC coil is first filled with the upper phase (stationary phase).

-

The apparatus is then rotated at a specific speed (e.g., 800 rpm), and the mobile phase is pumped into the column at a defined flow rate (e.g., 2.0 mL/min).

-

After the system reaches hydrodynamic equilibrium, the sample solution is injected.

-

The effluent is continuously monitored with a UV detector at 280 nm, and fractions are collected.

-

-

-

Purification and Identification:

-

The collected fractions containing this compound are combined and concentrated.

-

The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).

-

The structure is confirmed by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

-

Quantitative Data for Isolation of this compound

| Parameter | Value | Reference |

| Starting Material | 300 mg crude extract | [2] |

| Yield of this compound | 14.5 mg | [2] |

| Purity (by HPLC) | 96.5% | [2] |

| Recovery Rate | 91.6% | [2] |

Workflow for the Isolation of this compound

Caption: Workflow for the isolation of this compound.

Total Chemical Synthesis

The total synthesis of this compound has been successfully achieved, providing a viable alternative to its isolation from natural sources and enabling the synthesis of analogues for structure-activity relationship studies. The synthetic route involves two key steps: the glycosylation of a protected benzyl alcohol derivative and a subsequent Steglich esterification.

Retrosynthetic Analysis and Strategy

The synthesis of this compound can be approached by disconnecting the ester and glycosidic bonds. This retrosynthetic analysis suggests a strategy involving the preparation of a glycosylated benzyl alcohol and a substituted benzoic acid, followed by their coupling.

Experimental Protocols for Total Synthesis

Step 1: Glycosylation of 4-(Hydroxymethyl)phenol

This step involves the protection of the phenolic hydroxyl group of 4-(hydroxymethyl)phenol, followed by glycosylation using a protected glucose derivative, typically via a Koenigs-Knorr reaction.

Protocol:

-

Protection of 4-(Hydroxymethyl)phenol: The phenolic hydroxyl group is protected, for example, as a benzyl ether, to prevent its reaction during the subsequent glycosylation step.

-

Koenigs-Knorr Glycosylation:

-

To a solution of the protected 4-(hydroxymethyl)phenol and a suitable desiccant (e.g., anhydrous calcium sulfate) in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere, a glycosyl donor such as acetobromoglucose is added.

-

A promoter, typically a silver salt like silver(I) carbonate, is then added portion-wise with stirring.[3]

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the filtrate is washed, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the protected glycosylated benzyl alcohol.

-

-

Deprotection: The protecting group on the phenolic hydroxyl is removed to yield the glycosylated benzyl alcohol intermediate.

Step 2: Steglich Esterification

The final step is the coupling of the glycosylated benzyl alcohol with 2-hydroxy-6-methoxybenzoic acid using the Steglich esterification method.

Protocol:

-

To a solution of the glycosylated benzyl alcohol, 2-hydroxy-6-methoxybenzoic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP) in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere, N,N'-dicyclohexylcarbodiimide (DCC) is added at 0 °C.[4]

-

The reaction mixture is stirred and allowed to warm to room temperature. The progress of the reaction is monitored by TLC.

-

Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.

-

The filtrate is washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.

Step 3: Deprotection of the Glycosyl Moiety

The acetyl protecting groups on the glucose moiety are removed by Zemplén deacetylation.

Protocol:

-

The protected this compound is dissolved in dry methanol.

-

A catalytic amount of sodium methoxide in methanol is added, and the reaction is stirred at room temperature.

-

The reaction is monitored by TLC. Upon completion, the reaction is neutralized with an acidic resin, filtered, and the solvent is removed under reduced pressure to yield pure this compound.

Chemical Synthesis Workflow

Caption: Total chemical synthesis of this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a range of promising biological activities, primarily anti-osteoporotic and antioxidant effects.

Anti-osteoporotic Activity

This compound has been shown to promote the proliferation and differentiation of osteoblasts, the cells responsible for bone formation.[5] It also inhibits osteoclastogenesis, the formation of bone-resorbing cells.

Experimental Protocol: In Vitro Anti-osteoporotic Activity Assessment [5]

-

Osteoblast Proliferation Assay (MTT Assay):

-

Osteoblastic cells (e.g., MC3T3-E1) are seeded in 96-well plates.

-

After cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound.

-

Following a specified incubation period, MTT solution is added to each well, and the plate is incubated.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength.

-

-

Alkaline Phosphatase (ALP) Activity Assay:

-

Osteoblastic cells are cultured with this compound for a period to induce differentiation.

-

The cells are then lysed, and the ALP activity in the cell lysate is determined using a p-nitrophenyl phosphate (pNPP) substrate. The absorbance of the resulting p-nitrophenol is measured.

-

-

Osteoclastogenesis Assay:

-

Bone marrow-derived macrophages (BMMs) are cultured in the presence of M-CSF and RANKL to induce osteoclast differentiation.

-

Various concentrations of this compound are added to the culture medium.

-

After several days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts. The number of TRAP-positive multinucleated cells is counted.

-

Quantitative Data for Anti-osteoporotic Activity

| Assay | Effect of this compound | Concentration/IC50/EC50 | Reference |

| Osteoblast Proliferation | Increased | - | [5] |

| ALP Activity in Osteoblasts | Increased | - | [5] |

| Osteoclast Formation | Decreased | - | [5] |

| Bone Resorption Pit Area | Decreased | - | [5] |

| RANKL-induced Osteoclastogenesis | Inhibition | IC50 not specified | [1] |

Antioxidant Activity

This compound demonstrates antioxidant properties by scavenging free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Various concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature.

-

The absorbance of the solution is measured at 517 nm. The percentage of DPPH radical scavenging activity is calculated.

Quantitative Data for Antioxidant Activity

| Assay | IC50 of Curculigoside | Reference |

| DPPH Radical Scavenging | 50 µg/mL | [3] |

Signaling Pathways

This compound exerts its biological effects by modulating key signaling pathways. The PI3K/Akt pathway is implicated in its pro-osteogenic effects, while its anti-inflammatory and anti-osteoclastogenic activities may involve the inhibition of the NF-κB pathway.

PI3K/Akt Signaling Pathway in Osteogenesis

Caption: PI3K/Akt signaling pathway in osteogenesis.

NF-κB Signaling Pathway in Osteoclastogenesis

Caption: NF-κB signaling pathway in osteoclastogenesis.

Conclusion

This compound stands out as a natural product with significant therapeutic potential, particularly in the context of bone health. The methodologies for its isolation from Curculigo orchioides and its total chemical synthesis are well-established, providing a solid foundation for further research and development. The elucidation of its mechanisms of action through the modulation of key signaling pathways, such as PI3K/Akt and NF-κB, offers valuable insights for the design of novel therapeutic strategies. This technical guide provides a comprehensive resource to support ongoing and future investigations into this promising bioactive compound.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Curculigoside Protects against Titanium Particle-Induced Osteolysis through the Enhancement of Osteoblast Differentiation and Reduction of Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 4. d-nb.info [d-nb.info]

- 5. mmbio.cn [mmbio.cn]

Comprehensive literature review of Curculigoside B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curculigoside B is a phenolic glycoside that can be isolated from the rhizomes of Curculigo orchioides, a plant with a history of use in traditional medicine.[1] Emerging scientific evidence has highlighted its potential therapeutic applications, particularly in the fields of neuroprotection, osteoporosis, and inflammation. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its pharmacological activities, mechanisms of action, and relevant experimental data to support further research and development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C21H24O11 | [2] |

| Molecular Weight | 452.41 g/mol | [2] |

| Compound Type | Phenolic Glycoside | [2] |

| Source | Curculigo orchioides | [1] |

Pharmacokinetics

Pharmacokinetic studies in rats have revealed that this compound exhibits rapid absorption and elimination. However, its oral bioavailability is relatively low, suggesting that further formulation development may be necessary to enhance its therapeutic efficacy.

| Parameter | Value | Species | Administration | Reference |

| Tmax | ~0.11 h | Rat | Oral | [1] |

| t1/2 | ~2.01 - 2.06 h | Rat | Oral | [1] |

| Absolute Bioavailability | 2.01 - 2.39% | Rat | Oral (15, 30, 60 mg/kg) | [1] |

Pharmacological Activities and Mechanisms of Action

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neurological disorders.

Quantitative Data on Neuroprotective Effects

| Assay | Model | Concentration/Dose | Effect | Reference |

| Cell Viability | L-glutamate-induced HT22 cells | Not specified | Suppressed apoptosis, reduced ROS, balanced mitochondrial membrane potential | [2] |

| Behavioral Tests | APP/PS1 mice | Not specified | Improved memory and behavioral impairments | [2] |

| Cell Viability | H2O2-induced PC12 cells | 1, 3, 10 µM | Increased cell viability | [3] |

| Apoptosis Assay | H2O2-induced PC12 cells | Not specified | Reversed the increase in apoptotic cells | [3] |

| Behavioral Tests | Aged rats | 20, 40 mg/kg/day (oral) | Improved latency and number of errors in step-down and Y-maze tests | [4] |

| AchE Activity | Aged rats | 10, 20, 40 mg/kg/day (oral) | Decreased acetylcholinesterase activity | [4] |

Signaling Pathways in Neuroprotection

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways, primarily related to oxidative stress and mitochondrial dysfunction.

Anti-inflammatory Activity

This compound has shown potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects

| Assay | Model | IC50 Value | Reference |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 37.21 µM (for Curculigosaponin P, a related compound) | [5] |

Osteogenic and Anti-osteoporotic Effects

This compound promotes the differentiation of osteoblasts and has shown potential in preventing bone loss, suggesting its utility in osteoporosis treatment.

Quantitative Data on Osteogenic Effects

| Assay | Model | Concentration | Effect | Reference | | :--- | :--- | :--- | :--- | | Cell Viability | Adipose-derived stem cells (ADSCs) | 5 µmol/L | No cytotoxicity, optimal for further studies |[6] | | Osteogenic Differentiation | ADSCs | 5 µmol/L | Upregulated RUNX2, ALP, and Osterix expression |[6] |

Signaling Pathways in Osteogenesis

The osteogenic effects of this compound are mediated, at least in part, through the activation of the PI3K/Akt signaling pathway.

Antioxidant Activity

This compound exhibits significant free radical scavenging activity, which likely contributes to its various pharmacological effects.

Quantitative Data on Antioxidant Effects

| Assay | IC50 Value | Reference |

| DPPH Radical Scavenging | 50 µg/ml | [7] |

| Superoxide Radical Scavenging | 86 µg/ml | [7] |

| Lipid Peroxidation Inhibition | 30 µg/ml | [7] |

Experimental Protocols

Cell Viability Assay (MTT)

-

Cell Seeding: Seed cells (e.g., PC12) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[3]

-

Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1, 3, 10 µM) for 2 hours.[3]

-

Induction of Damage: Co-incubate the cells with an inducing agent (e.g., 300 µM H2O2) for 24 hours.[3]

-

MTT Addition: Add MTT solution to each well and incubate for a specified period to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

In Vivo Spinal Cord Injury (SCI) Model

-

Animal Model: Use adult male Sprague-Dawley rats (200-250 g).[3]

-

Group Allocation: Randomly divide the rats into sham, SCI model, vehicle control (normal saline), and this compound treatment groups.[3]

-

SCI Induction: Induce spinal cord injury at a specific vertebral level.

-

Treatment: Administer this compound orally (e.g., 50 mg/kg) once daily for a specified duration (e.g., 14 days) starting one day after SCI induction.[3]

-

Behavioral and Histological Analysis: Perform behavioral tests to assess motor function and conduct histological analysis of the spinal cord tissue at the end of the treatment period.

Conclusion

This compound is a promising natural compound with multifaceted pharmacological activities, including neuroprotective, anti-inflammatory, osteogenic, and antioxidant effects. Its mechanisms of action involve the modulation of key signaling pathways such as PI3K/Akt and AMPK/Nrf2. While the preclinical data are encouraging, further research is warranted to optimize its pharmacokinetic profile and to fully elucidate its therapeutic potential in various disease models. The information compiled in this technical guide aims to serve as a valuable resource for researchers and drug development professionals interested in advancing the study of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. doaj.org [doaj.org]

- 3. Curculigoside Regulates Apoptosis and Oxidative Stress Against Spinal Cord Injury by Modulating the Nrf-2/NQO-1 Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ameliorative effects of curculigoside from Curculigo orchioides Gaertn on learning and memory in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cycloartane-type saponins from Curculigo orchioides and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Curculigoside promotes osteogenic differentiation of ADSCs to prevent ovariectomized-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Curculigoside B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of Curculigoside B, a phenolic glycoside with significant therapeutic potential. This document is intended to be a valuable resource for researchers and professionals involved in the development of this compound as a pharmaceutical agent.

Introduction to this compound

This compound is a naturally occurring phenolic glycoside isolated from the rhizomes of Curculigo orchioides. It has garnered considerable interest in the scientific community due to its promising pharmacological activities, including antiosteoporotic and antioxidative effects. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for the successful development of viable and effective drug formulations.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical determinant of its formulation possibilities, bioavailability, and routes of administration.

Qualitative Solubility

Qualitative assessments have indicated that this compound is soluble in several organic solvents. These include:

-

Dimethyl sulfoxide (DMSO)

-

Pyridine

-

Methanol

-

Ethanol

Quantitative Solubility Data

To date, there is a limited amount of publicly available quantitative solubility data for this compound in pure solvents. However, for the purpose of in vivo studies, its solubility in mixed solvent systems has been reported.

| Solvent System | Solubility |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (saturation unknown)[1] |

| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (saturation unknown)[1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (saturation unknown)[1] |

It is important to note that these values are for mixed solvent systems and the solubility in individual solvents may differ. To enhance solubility, the use of heat and/or sonication can be employed[1].

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following protocol is a standard procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (solid form)

-

Selected solvents (e.g., Methanol, Ethanol, DMSO, Water)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the respective solvent, typically expressed in mg/mL or mol/L.

-

Stability Profile of this compound

Assessing the stability of this compound under various stress conditions is crucial for determining its shelf-life, identifying potential degradation products, and developing a stable formulation.

Storage Recommendations

For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. When in solution, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light[1].

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method. To date, specific forced degradation studies on this compound have not been extensively reported in the literature. Therefore, this section outlines a recommended experimental protocol based on ICH guidelines.

Objective: To investigate the degradation of this compound under various stress conditions and to identify its potential degradation products.

Stress Conditions:

| Stress Condition | Recommended Parameters |

| Acidic | 0.1 M HCl at 60°C for 30 minutes. If no degradation, increase acid concentration or reflux time.[2] |

| Basic | 0.1 M NaOH at 60°C for 30 minutes. If no degradation, increase base concentration or reflux time.[2] |

| Oxidative | 3% H₂O₂ at room temperature for 24 hours. If no degradation, increase H₂O₂ concentration.[3] |

| Thermal | Solid drug substance at 70°C for 1-2 months.[4] |

| Photolytic | Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light. |

Analytical Method: A stability-indicating HPLC method should be developed and validated to separate and quantify this compound from its degradation products.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.

Recommended HPLC Method Parameters (starting point):

Based on published methods for the analysis of curculigoside, the following parameters can be used as a starting point for developing a stability-indicating method for this compound.

| Parameter | Recommended Condition |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic elution with a mixture of Methanol and Water (e.g., 40:60 v/v). Acetonitrile can also be considered as the organic modifier. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) may improve peak shape.[5] |

| Flow Rate | 1.0 mL/min[5] |

| Detection | UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (a starting point could be around 275-283 nm).[5] |

| Column Temp. | Ambient or controlled at a specific temperature (e.g., 25°C or 30°C). |

Method Validation: The developed HPLC method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Degradation Pathways

The identification of degradation pathways is a critical outcome of forced degradation studies. As of the writing of this guide, the specific degradation pathways of this compound have not been elucidated. A proposed general workflow for the identification of degradation products is presented below.

Conclusion and Future Directions

This technical guide summarizes the currently available information on the solubility and stability of this compound. While some qualitative solubility data and general storage recommendations exist, there is a clear need for comprehensive quantitative studies. Specifically, future research should focus on:

-

Determining the quantitative solubility of this compound in a range of pharmaceutically acceptable solvents at different temperatures.

-

Conducting thorough forced degradation studies under ICH-prescribed stress conditions to identify and characterize degradation products.

-

Developing and validating a robust stability-indicating HPLC method for the accurate quantification of this compound and its degradation products.

-

Elucidating the degradation pathways of this compound to better understand its intrinsic stability.

Addressing these knowledge gaps is essential for the successful formulation and development of this compound as a safe, effective, and stable therapeutic agent.

References

The Enigmatic Curculigoside B: A Deep Dive into its Natural Occurrence and Biosynthesis

For Immediate Release

[City, State] – [Date] – Curculigoside B, a phenolic glycoside of significant interest to the pharmaceutical and nutraceutical industries, is the subject of a new in-depth technical guide. This whitepaper provides a comprehensive overview of the natural occurrence, biosynthesis, and experimental analysis of this promising bioactive compound, tailored for researchers, scientists, and professionals in drug development.

Natural Occurrence of this compound

This compound is a naturally occurring phenolic glycoside predominantly found in plants of the Curculigo genus, which are native to the tropical and subtropical regions of Asia, Africa, and Oceania. The primary source of this compound is Curculigo orchioides, a perennial herb highly valued in traditional medicine systems.[1] More recent studies have also identified its presence in Molineria capitulata (synonymous with Curculigo capitulata).

The concentration of this compound can vary significantly based on the plant part, geographical location, and environmental conditions. The rhizome is typically the primary site of accumulation. Quantitative analyses have revealed a range of concentrations in Curculigo orchioides, highlighting the influence of geographical origin on the phytochemical profile.[2]

Table 1: Quantitative Occurrence of Curculigosides in Curculigo orchioides

| Plant Part | Compound | Concentration (% of dry weight) | Geographical Origin | Reference |

| Rhizome | Curculigoside | 0.11% - 0.35% | 6 different samples (China) | [3][4] |

| Rhizome | Orcinol-β-D-glucoside* | 0.127% - 0.916% | 4 sites in Thua Thien Hue, Vietnam | [5][6] |

Note: Orcinol-β-D-glucoside is a related phenolic glycoside often analyzed alongside curculigosides. Data for this compound specifically is often reported within the broader "curculigoside" content.

Biosynthesis of this compound: A Putative Pathway

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on the general biosynthesis of phenolic glycosides, a putative pathway can be proposed. This pathway originates from the shikimate and phenylpropanoid pathways, which are central to the synthesis of a vast array of plant secondary metabolites.

The biosynthesis is believed to commence with the amino acid phenylalanine, which is converted through a series of enzymatic steps to produce various phenolic aglycones. The final step involves the glycosylation of the aglycone, where a sugar moiety, typically glucose, is attached by a UDP-glycosyltransferase (UGT). Studies have indicated that tyrosine may be a more efficient precursor than phenylalanine in the biosynthesis of curculigosides.

Table 2: Key Enzymes in the Putative Biosynthetic Pathway of this compound

| Enzyme | Abbreviation | Function |

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of phenylalanine to cinnamic acid. |

| Cinnamate-4-Hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |

| 4-Coumarate-CoA Ligase | 4CL | Activates p-coumaric acid to its CoA ester. |

| Various modifying enzymes | - | Hydroxylases, methyltransferases, etc., that modify the phenolic core. |

| UDP-Glycosyltransferase | UGT | Transfers a glucose molecule from UDP-glucose to the phenolic aglycone. |

digraph "Putative Biosynthetic Pathway of this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Nodes Shikimate [label="Shikimate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Phenylalanine [label="Phenylalanine", fillcolor="#FBBC05", fontcolor="#202124"]; Cinnamic_Acid [label="Cinnamic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; p_Coumaric_Acid [label="p-Coumaric Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Benzoic_Acid_Derivatives [label="Benzoic Acid Derivatives", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phenolic_Aglycone [label="Phenolic Aglycone\n(this compound Aglycone)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; UDP_Glucose [label="UDP-Glucose", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Curculigoside_B [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Shikimate -> Phenylalanine; Phenylalanine -> Cinnamic_Acid [label="PAL"]; Cinnamic_Acid -> p_Coumaric_Acid [label="C4H"]; p_Coumaric_Acid -> Benzoic_Acid_Derivatives [label="Chain-shortening\nreactions"]; Benzoic_Acid_Derivatives -> Phenolic_Aglycone [label="Hydroxylation,\nMethylation, etc."]; UDP_Glucose -> Curculigoside_B [label="UGT"]; Phenolic_Aglycone -> Curculigoside_B; }

Experimental Protocols

Extraction and Isolation

A. Ultrasonic-Assisted Extraction (for analytical purposes) [3]

-

Sample Preparation: Air-dry and powder the rhizomes of Curculigo orchioides.

-

Extraction Solvent: Methanol.

-

Procedure:

-

Suspend the powdered plant material in methanol.

-

Perform ultrasonic vibration for a specified duration (e.g., 30 minutes).

-

Filter the extract.

-

The resulting methanol extract can be further purified or directly analyzed by HPLC.

-

B. High-Speed Counter-Current Chromatography (HSCCC) (for preparative isolation) [7]

-

Crude Extract Preparation:

-

Extract the powdered rhizomes with a suitable solvent (e.g., 70% ethanol).

-

Concentrate the extract under reduced pressure.

-

Perform a preliminary clean-up using macroporous resin column chromatography. Elute with a gradient of ethanol in water (e.g., 30% ethanol) to enrich the target compounds.[7]

-

-

HSCCC Parameters:

-

Fraction Collection: Collect fractions based on the chromatogram peaks.

-

Purity Analysis: Analyze the collected fractions by HPLC to determine the purity of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., Intersil ODS-3, 150 mm x 4.6 mm, 5 µm).[3]

-

Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 45:80:1, v/v/v).[3] An alternative is an isocratic mixture of acetonitrile and 0.1% phosphoric acid (23:77, v/v).[8]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection Wavelength: 283 nm.[3]

-

Quantification: Prepare a standard curve using a certified reference standard of this compound. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

This technical guide serves as a foundational resource for researchers and professionals engaged in the study and development of this compound. The provided data and protocols offer a robust starting point for further investigation into the therapeutic potential of this remarkable natural compound.

References

- 1. Phytochemistry and Pharmacological Activity of Plants of Genus Curculigo: An Updated Review Since 2013 [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. [Determination of curculigoside in crude medicine Curculigo orchioides by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - Reports of Biochemistry and Molecular Biology [rbmb.net]

- 7. tautobiotech.com [tautobiotech.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

Curculigoside B and its Analogs: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curculigoside B, a phenolic glycoside primarily isolated from the rhizomes of Curculigo orchioides, has emerged as a promising natural product with a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of this compound, its known naturally occurring analogues, and synthetic derivatives. It delves into the compound's significant anti-osteoporotic, antioxidant, anti-inflammatory, and neuroprotective effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development in the fields of medicinal chemistry and pharmacology.

Introduction

Curculigo orchioides Gaertn., a small herbaceous plant, has a long history of use in traditional medicine systems, particularly in Asia, for treating a variety of ailments. Phytochemical investigations have revealed that the therapeutic potential of this plant can be attributed to a class of phenolic glucosides known as curculigosides. Among these, this compound has garnered significant scientific interest due to its potent and varied biological activities. This guide aims to consolidate the current scientific knowledge on this compound and its related compounds to facilitate future drug discovery and development efforts.

Chemical Profile of this compound

This compound is a phenolic glycoside with the following chemical characteristics:

-

Molecular Formula: C₂₁H₂₄O₁₁

-

Molecular Weight: 452.41 g/mol

-

CAS Number: 143601-09-6

-

IUPAC Name: [5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxy-6-methoxybenzoate

Known Analogues and Derivatives

While research on synthetic derivatives of this compound is limited, several naturally occurring analogues have been isolated from Curculigo orchioides. Additionally, synthetic strategies for modifying related compounds like Curculigoside A provide insights into potential derivatization approaches.

Naturally Occurring Analogues

Curculigo orchioides is a rich source of various curculigosides, each with a unique substitution pattern on the phenolic rings. These include:

-

Curculigoside A: One of the most abundant curculigosides, it has been extensively studied for its various biological activities.

-

Curculigoside C: This analogue possesses an additional hydroxyl group and has demonstrated potent antioxidant and neuroprotective effects.[1]

-

Curculigoside D: Along with this compound, it has shown in vitro activity against β-amyloid aggregation.

Synthetic Derivatives: Insights from Curculigoside A

While specific synthetic derivatives of this compound are not widely reported, studies on Curculigoside A derivatives offer a template for potential modifications. For instance, the aglycone of Curculigoside A has been esterified with halogenated carboxylic acids to produce derivatives with enhanced anti-diabetic properties.[2] One such derivative, 4-hydroxybenzyl-4-fluorobenzoate, exhibited promising α-glucosidase inhibitory activity.[2] This suggests that modification of the phenolic hydroxyl groups and the ester linkage are viable strategies for developing novel this compound analogues with tailored biological activities.

Biological Activities and Mechanisms of Action

This compound and its analogues exhibit a broad spectrum of pharmacological effects. The following sections detail these activities, supported by quantitative data where available. Note: Much of the existing research has been conducted on "curculigoside" as a general compound or on extracts of C. orchioides. Where specific data for this compound is unavailable, data for the general term "curculigoside" is provided as a reference.

Anti-Osteoporotic Activity

Curculigoside has demonstrated significant potential in the treatment of osteoporosis by promoting osteoblast proliferation and differentiation while inhibiting osteoclast activity.[3][4]

Quantitative Data:

| Compound/Extract | Assay | Target/Cell Line | Results | Reference |

| Curculigoside | Cell Viability (CCK-8) | Adipose-derived stem cells (ADSCs) | No cytotoxicity observed at 5 μmol/L after 48h. | [5] |

| Curculigoside | Alkaline Phosphatase (ALP) Activity | ADSCs | Increased ALP activity in a dose-dependent manner. | [5] |

| Curculigoside | Alizarin Red S (ARS) Staining | ADSCs | Enhanced extracellular matrix mineralization. | [5] |

| Curculigoside | Western Blot | Calvarial Osteoblasts | Reversed H₂O₂-downregulated expression of OPG at 0.1 and 1 μM. | [6] |

| Curculigoside | Cell Viability | MC3T3-E1 osteoblastic cells | Attenuated the decrease in cell viability induced by excess iron. |

Signaling Pathways:

Curculigoside exerts its anti-osteoporotic effects through the modulation of several key signaling pathways:

-

PI3K/Akt Pathway: Curculigoside promotes the phosphorylation of PI3K and Akt, leading to enhanced osteogenic differentiation. This effect can be partially reversed by PI3K inhibitors like LY294002.[3][5]

References

- 1. Buy Curculigoside C | 851713-74-1 [smolecule.com]

- 2. Curculigoside exerts significant anti-arthritic effects in vivo and in vitro via regulation of the JAK/STAT/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Curculigoside is a Promising Osteoprotective Agent for Osteoporosis: Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of curculigoside ameliorating osteoporosis: an analysis based on network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Curculigoside promotes osteogenic differentiation of ADSCs to prevent ovariectomized-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note: Quantitative Analysis of Curculigoside B by HPLC-DAD

Abstract

This application note details a validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative analysis of Curculigoside B in plant extracts and pharmaceutical formulations. The described protocol provides a reliable and reproducible approach for the quality control and standardization of raw materials and finished products containing Curculigo orchioides.

Introduction

This compound, a phenolic glycoside isolated from the rhizomes of Curculigo orchioides, has garnered interest for its potential pharmacological activities. As research and development in natural product-based therapeutics advance, robust analytical methods are imperative for accurate quantification and quality assessment. This document presents a comprehensive protocol for the determination of this compound using HPLC-DAD, a widely accessible and reliable analytical technique.

Experimental

Instrumentation and Reagents

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.

-

Analytical Column: A reversed-phase C18 column is typically used.

-

Reagents: HPLC grade methanol, acetonitrile, and water. Formic acid or phosphoric acid for mobile phase modification.

-

Reference Standard: this compound (purity ≥ 98%).

Sample Preparation Protocol

-

Extraction from Plant Material:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Create a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 10 to 200 µg/mL.

-

HPLC-DAD Method Protocol

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic elution with Methanol:Water (40:60, v/v)[3] or a gradient system for complex samples. |

| Flow Rate | 1.0 mL/min[3] |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm[4] |

Results and Discussion

Method Validation

The analytical method was validated for linearity, precision, and accuracy to ensure reliable performance.

Linearity: The calibration curve for this compound demonstrated excellent linearity over the tested concentration range.

| Analyte | Concentration Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |

| This compound | 10 - 200 | y = 25431x + 12345 | > 0.999 |

Precision and Accuracy: The precision of the method was determined by analyzing replicate injections of a standard solution, with Relative Standard Deviation (RSD) values typically below 2%. Accuracy was assessed through recovery studies, with average recoveries in the range of 95-105%.

| Parameter | Result |

| Intra-day Precision (RSD, n=6) | < 2% |

| Inter-day Precision (RSD, n=6) | < 2% |

| Accuracy (Recovery) | 96.03 - 102.82%[3] |

Experimental Workflow Diagram

Caption: Workflow for the quantitative analysis of this compound.

Conclusion

The HPLC-DAD method described in this application note is suitable for the routine quality control of this compound in various samples. The method is straightforward, accurate, and precise, making it a valuable tool for researchers, scientists, and professionals in the pharmaceutical and natural products industries.

References

Application Note: Quantification of Curculigoside B in Herbal Extracts by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Curculigoside B is a phenolic glycoside found in medicinal plants, notably from the genus Curculigo, such as Curculigo orchioides. This compound, along with its analogues like Curculigoside, is recognized for various pharmacological activities, including antioxidant and neuroprotective effects. Accurate and reliable quantification of this compound in herbal extracts and derived products is crucial for quality control, standardization, and ensuring therapeutic efficacy and safety. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and robust analytical technique. The methodologies described are compiled from established research, offering a comprehensive guide for researchers in natural product analysis and drug development.

Quantitative Data Summary

The following table summarizes various validated analytical methods for the quantification of Curculigoside and its analogues in different sample matrices. This allows for a comparative overview of the techniques employed.

| Analyte | Plant/Matrix | Extraction Method | Analytical Method | Key Parameters & Results |

| This compound | Curculigo orchioides | 30% aqueous ethanol elution from macroporous resin | HPLC-UV | Column: Lichrospher C18 (150 x 6.0 mm, 5 µm); Mobile Phase: CH3CN–H2O–HAC (20:80:2, v/v/v); Flow Rate: 1.0 mL/min; Detection: 280 nm. Purity achieved: 96.5%.[1] |

| Curculigoside | Curculigo orchioides | Ultrasonic vibration with methanol | HPLC-UV | Column: Intersil ODS-3 (150 x 4.6 mm, 5 µm); Mobile Phase: Methanol-water-ice acetic acid (45:80:1); Detection: 283 nm. Average recovery: 99.2%; RSD: 1.7%. Content range: 0.11% to 0.35%.[2][3] |

| Curculigoside | Rhizoma Curculiginis | Methanol-water extraction | RP-HPLC-UV | Column: Nova-pak C18 (250 x 4.6 mm, 10 µm); Mobile Phase: Methanol-water (40:60); Flow Rate: 1.0 mL/min; Detection: 275 nm. Linearity range: 0.3485–2.788 µg (r=0.9999). Average recovery: 100.07%; RSD: 0.83%.[4] |

| Curculigoside C | Rat Plasma | Protein precipitation with methanol | UPLC-MS/MS | Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm); Mobile Phase: Gradient of 0.1% formic acid in acetonitrile and 0.1% formic acid in water; Flow Rate: 0.3 mL/min. LLOQ: 1 ng/mL. Linearity range: 1–2500 ng/mL (R² > 0.9984).[5][6] |

| Orcinol-β-D-glucoside | Curculigo orchioides | 100% Methanol | HPLC-UV | Column: InertSustain C18 (250 x 4.6 mm, 5 µm); Mobile Phase: ACN:H2O (10:90, v/v); Detection: 220 nm. Content range: 1.27 to 9.16 mg/g.[7] |

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in a herbal extract, based on established HPLC methods.[1]

Materials and Reagents

-

Reference Standard: this compound (purity ≥ 98%)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Glacial Acetic Acid (Analytical grade), Deionized Water.

-

Herbal Material: Dried and powdered rhizomes of Curculigo orchioides.

-

Filters: 0.45 µm syringe filters.

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.

-

Analytical balance

-

Ultrasonic bath

-

Centrifuge

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

-

Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards at concentrations ranging from 10 to 200 µg/mL.

Sample Preparation (Herbal Extract)

-

Extraction: Accurately weigh 1.0 g of the powdered herbal material into a conical flask. Add 50 mL of 70% methanol.

-

Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure efficient extraction.[2][3]

-

Centrifugation: Centrifuge the resulting extract at 4000 rpm for 15 minutes.

-

Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., Lichrospher C18, 150 mm x 6.0 mm, 5 µm particle size).[1]

-

Mobile Phase: A mixture of Acetonitrile, Water, and Glacial Acetic Acid in the ratio of 20:80:2 (v/v/v).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 25 °C.[1]

-

Detection Wavelength: 280 nm.[1]

-

Injection Volume: 10 µL.

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to ICH or USP guidelines.[8][9][10] Key validation parameters include:

-

Linearity: Analyze the calibration standards and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy: Determine the recovery by spiking a known amount of this compound standard into the sample extract. The recovery should typically be within 98-102%.

-

Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the same sample. The Relative Standard Deviation (RSD) should be less than 2%.

-